Boiling Point Differentiation vs. 3-Fluoro and 4-Fluoro Positional Isomers
The computed boiling point of 2-chloro-3-(2-fluorophenyl)-1-propene (207.3 °C at 760 mmHg) differs from its positional isomers: the 3-fluoro isomer boils at 204.7 °C and the 4-fluoro isomer at 211.7 °C . This 2.6–7.0 °C separation window enables distillation-based differentiation during purification and provides a physical identity check against mislabeled or cross-contaminated stocks.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 207.3 °C (cal.) |
| Comparator Or Baseline | 2-Chloro-3-(3-fluorophenyl)-1-propene: 204.7 °C (cal.); 2-Chloro-3-(4-fluorophenyl)-1-propene: 211.7 °C (cal.) |
| Quantified Difference | +2.6 °C vs. 3-fluoro; −4.4 °C vs. 4-fluoro |
| Conditions | Computed values at 760 mmHg using standard prediction algorithms; reported by ChemBlink and ChemSrc |
Why This Matters
Distillation-based purification and identity verification require known boiling point differences; selecting the wrong isomer can frustrate fraction collection and compromise purity specifications.
